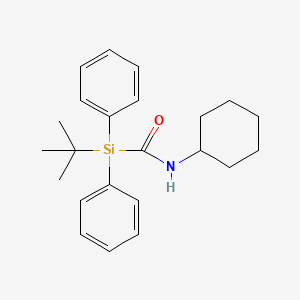
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a cyclohexyl group, and a diphenylsilanecarboxamide moiety
Preparation Methods
The synthesis of 1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide typically involves multiple steps, including the formation of the silanecarboxamide core and the subsequent attachment of the tert-butyl and cyclohexyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize efficiency and scalability .
Chemical Reactions Analysis
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-tert-Butyl-N-cyclohexyl-1,1-diphenylsilanecarboxamide can be compared with similar compounds such as:
1-tert-Butyl-1-cyclohexene: Shares the tert-butyl and cyclohexyl groups but lacks the diphenylsilanecarboxamide moiety.
Cyclohexane, (1,1-dimethylethyl)-: Similar in having a cyclohexyl group but differs in the overall structure and functional groups.
Properties
CAS No. |
88108-90-1 |
|---|---|
Molecular Formula |
C23H31NOSi |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
1-[tert-butyl(diphenyl)silyl]-N-cyclohexylformamide |
InChI |
InChI=1S/C23H31NOSi/c1-23(2,3)26(20-15-9-5-10-16-20,21-17-11-6-12-18-21)22(25)24-19-13-7-4-8-14-19/h5-6,9-12,15-19H,4,7-8,13-14H2,1-3H3,(H,24,25) |
InChI Key |
CMSBRCYZEUTFFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-Dichlorophenyl)methoxy]-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14396181.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-ethynylbenzene)](/img/structure/B14396188.png)
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
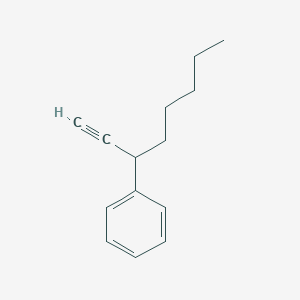
![5-[3-(3,4-Dichlorophenoxy)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14396207.png)
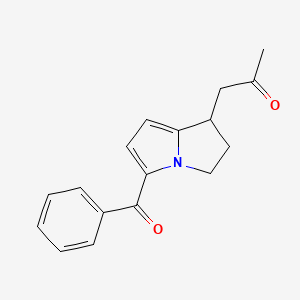
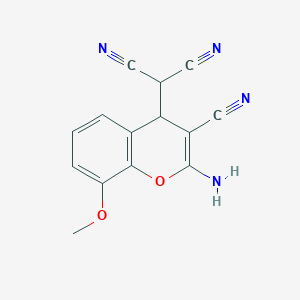
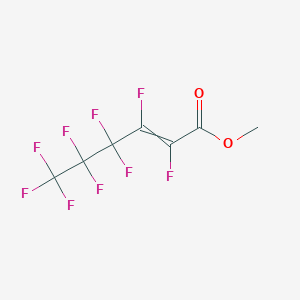
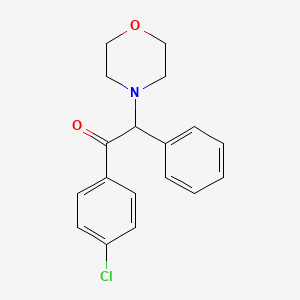
![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
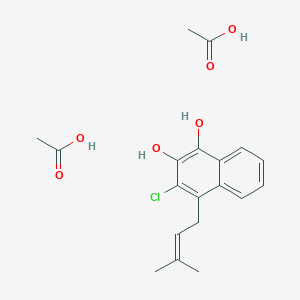
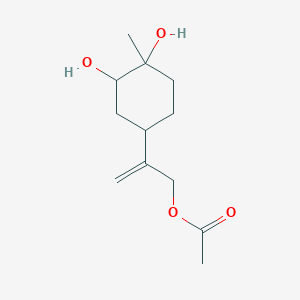
![(6-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetic acid](/img/structure/B14396252.png)
